molecular formula C15H18N4O2 B2909785 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one CAS No. 534598-51-1

3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2909785
CAS No.: 534598-51-1
M. Wt: 286.335
InChI Key: UIVUJNCETIJVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a tert-butyl group at position 6 and a 3-acetylphenyl-substituted amino moiety at position 2.

Properties

IUPAC Name

3-(3-acetylanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9(20)10-6-5-7-11(8-10)16-14-17-13(21)12(18-19-14)15(2,3)4/h5-8H,1-4H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVUJNCETIJVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions:

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazinone scaffold is highly versatile, with substituent variations dictating functional properties. Key analogues include:

Compound Substituents Key Applications References
Metribuzin 4-amino-6-tert-butyl-3-methylthio Systemic herbicide (mono-/dicotyledonous weeds)
Metamitron 4-amino-3-methyl-6-phenyl Herbicide (photosynthesis inhibitor)
Isometamitron 4-amino-6-methyl-3-phenyl Isomeric variant with altered activity
4-Amino-6-tert-butyl-3-mercapto 3-mercapto, 6-tert-butyl Herbicide intermediate, sensor component
Target Compound 3-(3-acetylphenyl)amino, 6-tert-butyl Underexplored (structural analog studies)

Key Observations :

  • Substituent Position : Metamitron and isometamitron are positional isomers; the methyl and phenyl group arrangement significantly alters herbicidal efficacy and environmental persistence .
  • Functional Groups: The 3-acetylphenylamino group in the target compound replaces sulfur-containing groups (e.g., methylthio in metribuzin or mercapto in 33509-43-2).
  • Steric Effects : The tert-butyl group at position 6, common in metribuzin and the target compound, enhances hydrophobic interactions and metabolic stability .

Physicochemical Properties

  • Hydration and Solubility : For metribuzin, hydration equilibrium constants (Kh) exceed 1.0 in 30% acetonitrile, indicating significant water interaction at the 1,6-bond. The target compound’s acetylphenyl group may further modulate hydration, impacting solubility and environmental mobility .
  • Hydrogen Bonding: Triazinones with amino and carbonyl groups participate in N–H···O and S–H···O bonds, influencing crystal packing and stability. The acetyl group in the target compound may introduce additional C=O···H–N interactions, altering solid-state properties .

Biological Activity

3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C13H15N5O\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective compound.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A-4311.98
Jurkat<1.00
HT290.75

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in animal models. It reduces the levels of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to control groups.

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
This compound0.75

The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties that contribute to its protective effects against oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.